ethyl 1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-(2-hydroxyethyl)-5-methylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-3-14-9(13)8-6-10-11(4-5-12)7(8)2/h6,12H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTFYRNOWNLPHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)CCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801148889 | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 1-(2-hydroxyethyl)-5-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801148889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1108725-12-7 | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 1-(2-hydroxyethyl)-5-methyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1108725-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 1-(2-hydroxyethyl)-5-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801148889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Monitoring and Purification
The progress of these reactions can be monitored using techniques such as thin-layer chromatography (TLC). Purification steps may involve crystallization or distillation under vacuum to obtain the pure compound.
Data Table: this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₄N₂O₃ |
| Molecular Weight | 198.22 g/mol |
| CAS Number | 1108725-12-7 |
| PubChem CID | 33677601 |
| Standard InChI | InChI=1S/C9H14N2O3/c1-3-14-9(13)8-6-10-11(4-5-12)7(8)2/h6,12H,3-5H2,1-2H3 |
| Standard InChIKey | RZTFYRNOWNLPHO-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(N(N=C1)CCO)C |
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Pharmaceutical Applications
A. Antimicrobial Properties
Research has indicated that pyrazole derivatives, including EHMP, exhibit significant antimicrobial activities. A study highlighted the effectiveness of pyrazole compounds against various bacterial strains, suggesting potential applications in developing new antibiotics. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways .
B. Anti-inflammatory Effects
EHMP has been investigated for its anti-inflammatory properties. It was found to inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. This suggests that EHMP could be a candidate for treating conditions such as rheumatoid arthritis and other inflammatory disorders .
C. Synthesis of Bioactive Compounds
EHMP serves as a versatile intermediate in synthesizing more complex bioactive molecules. Its structure allows for further modifications, leading to derivatives with enhanced biological activities. For instance, it can be transformed into compounds with improved efficacy against cancer cells or as inhibitors of specific enzymes involved in disease processes .
Organic Synthesis Applications
A. Building Block for Chemical Synthesis
EHMP is utilized as a building block in organic synthesis due to its reactive functional groups. It can participate in various chemical reactions, including nucleophilic substitutions and cycloadditions, making it valuable in creating diverse chemical entities .
B. Development of Novel Materials
The compound's unique properties have led to its exploration in developing novel materials, such as polymers and coatings with specific functionalities. For example, incorporating EHMP into polymer matrices can enhance their thermal stability and mechanical strength, making them suitable for industrial applications .
Case Studies
Mechanism of Action
The mechanism of action of ethyl 1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their activity. The pyrazole ring can interact with enzymes and receptors, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations and Their Impacts
Pyrazole carboxylates are structurally diverse, with variations primarily at the 1- and 5-positions. Key analogs and their properties are summarized below:
Table 1: Structural and Physical Properties of Selected Pyrazole Carboxylates
Key Comparisons
Polarity and Solubility
- The 2-hydroxyethyl group in the target compound enhances water solubility compared to analogs with non-polar substituents (e.g., chlorophenyl or ethoxyethyl groups) .
- Chlorinated aromatic analogs (e.g., 3,4-dichlorophenyl) exhibit increased lipophilicity, making them suitable for lipid-rich environments but less soluble in aqueous media .
Hydrogen Bonding and Crystallinity
- The hydroxyethyl group acts as a hydrogen-bond donor/acceptor, promoting stable crystal lattices and higher melting points compared to ether-substituted derivatives (e.g., ethoxyethyl) .
- Chlorophenyl derivatives (e.g., 208944-53-0) lack hydrogen-bonding capacity, relying on van der Waals interactions for crystal packing, which may result in lower thermal stability .
Biological Activity
Ethyl 1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxylate (CAS: 1108725-12-7) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C₈H₁₂N₂O₃
- Molecular Weight : 184.19 g/mol
- CAS Number : 1108725-12-7
The compound features a pyrazole ring substituted with a hydroxyl ethyl group and an ethyl ester, which may influence its biological properties.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : Pyrazole derivatives are known to inhibit key enzymes involved in metabolic pathways. For instance, they may act on dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis, which has implications in cancer treatment and malaria prevention .
- Cellular Signaling Modulation : The compound may influence signaling pathways related to cell growth and apoptosis, potentially offering therapeutic benefits in cancer treatment .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds in this class exhibit cytotoxic effects against various cancer cell lines:
| Cell Line | IC₅₀ (µM) | Effect |
|---|---|---|
| MCF7 | 3.79 | Cytotoxicity |
| SF-268 | 12.50 | Cytotoxicity |
| NCI-H460 | 42.30 | Cytotoxicity |
These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent .
Anti-inflammatory Properties
In addition to anticancer activity, pyrazole derivatives have been investigated for their anti-inflammatory effects. Compounds similar to this compound have demonstrated efficacy in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazole derivatives:
- Study on Cancer Cell Lines : A comprehensive study evaluated various pyrazole compounds against different cancer cell lines, revealing significant cytotoxic effects with some derivatives showing selective toxicity towards cancer cells while sparing normal cells .
- Mechanistic Insights : Research indicated that the anticancer effects of these compounds might be mediated through apoptosis induction and cell cycle arrest, providing insights into their potential use as chemotherapeutic agents .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of pyrazole derivatives revealed that modifications at specific positions on the pyrazole ring significantly affect their biological activity, guiding future drug design efforts .
Q & A
Q. What are the best practices for validating analytical methods (e.g., HPLC) for this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
